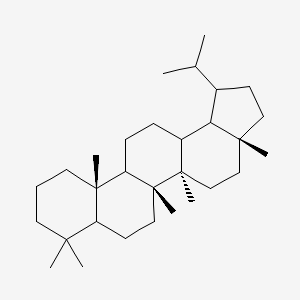

Lupane

Description

Properties

IUPAC Name |

(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52/c1-20(2)21-12-16-27(5)18-19-29(7)22(25(21)27)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t21-,22+,23-,24+,25+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMDIWKRKQFYPH-VIUFNMEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-99-3 | |

| Record name | (-)-Lupane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Natural Extraction Methods of Lupane Triterpenoids

Conventional Solvent-Based Extraction

Betulin, lupeol, and β-sitosterol are predominantly extracted from birch bark (Betula pendula) using Soxhlet extraction with ethanol or methanol. This method relies on the solubility of this compound triterpenoids in polar solvents, achieving yields of up to 25% betulin from birch bark. However, Soxhlet extraction is time-consuming and less selective, often co-extracting secondary metabolites such as β-sitosterol and lupeol.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ coupled with ethanol as a co-solvent has emerged as a superior alternative. SFE operates at 40–60°C and 250–300 bar, enabling rapid extraction (1–2 hours) with enhanced selectivity. Comparative studies demonstrate that SFE with scCO₂ + EtOH yields 18–22% betulin, outperforming Soxhlet extraction by 15–20% in purity. Additionally, SFE minimizes thermal degradation, preserving the structural integrity of acid-labile compounds like betulinic acid.

Table 1. Comparison of Extraction Methods for Betulin

| Method | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|

| Soxhlet | Ethanol | 20–25 | 70–75 |

| Supercritical CO₂ | scCO₂ + 10% EtOH | 18–22 | 85–90 |

| Biphasic Extraction | n-Butyl acetate | 25–30 | 80–85 |

Semi-Synthetic Approaches to this compound Derivatives

Oxidation of Betulin to Betulinic Acid

Betulin, abundant in birch bark, serves as a precursor for betulinic acid synthesis. Jones oxidation (CrO₃ in H₂SO₄/acetone) remains a classical method, yielding 92% betulinic acid after recrystallization. However, TEMPO-mediated oxidation using hypervalent iodine(III) reagents offers a milder alternative, achieving 72–86% yields under biphasic conditions (n-butyl acetate/aqueous phosphonium hydroxide).

Key Reaction Conditions:

Bromination for Enhanced Bioactivity

Brominated derivatives of betulinic acid (C30-Br) and ursolic acid (C12-Br) are synthesized using N-bromosuccinimide (NBS) in dichloromethane under reflux. This modification increases antileishmanial activity by 3–5 fold compared to parent compounds, as demonstrated against Leishmania amazonensis promastigotes.

Chemical Modifications and Conjugate Synthesis

Esterification and Acylation

Betulin derivatives are acylated at the C28 position using anhydrides (e.g., acetic anhydride) in dichloromethane with triethylamine as a base. Subsequent coupling with hydroxylamine derivatives (NH₂OH·HCl) via BOP/DMAP activation yields hydroxamate conjugates with improved cytotoxic profiles. For example, compound 3a (28-O-acetylbetulin-hydroxamate) exhibits IC₅₀ values of 2.1 µM against MCF-7 breast cancer cells.

Synthesis of Heteroconjugates

Conjugating this compound triterpenoids with aminohexanoic acid enhances solubility and bioavailability. Betulinic acid-6-aminohexanoate, synthesized via BOP/DMAP-mediated coupling, shows a 40% increase in logPapp (1.278 × 10⁻⁶ cm/s) compared to betulinic acid, facilitating blood-brain barrier penetration.

Table 2. Pharmacokinetic Properties of Selected this compound Derivatives

| Compound | MW | logP | H-Bond Acceptors | TPSA (Ų) |

|---|---|---|---|---|

| Betulinic Acid | 456 | 6.77 | 3 | 54.37 |

| EB170 | 520 | 6.35 | 2 | 46.17 |

| EB171 | 506 | 7.28 | 2 | 37.38 |

Biocatalytic Modifications: Emerging Frontiers

Biocatalysis using fungal enzymes (e.g., Fusarium lini esterases) enables regioselective oxidation of betulin at C30, bypassing the need for toxic reagents. This method achieves 65–70% conversion rates, offering an eco-friendly alternative to chemical synthesis.

Applications in Drug Development

This compound derivatives exhibit pro-apoptotic activity in cancer cells through mitochondrial pathway activation. Betulinic acid hydroxamates (e.g., 5a ) induce caspase-3 cleavage in HT-29 colon carcinoma cells at 5 µM. Brominated analogs further demonstrate dual antiparasitic and anticancer effects, with IC₅₀ values of 8.2 µM against Leishmania and 12.4 µM against HepG2 cells.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion to ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum.

Major Products

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of alkanes or alcohols.

Substitution: Introduction of halogens, hydroxyl groups, or other functional groups.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the efficacy of lupane-type triterpenoids as antiviral agents, particularly against HIV-1. For instance, compounds such as betulinic acid have demonstrated the ability to inhibit HIV-1 replication by targeting multiple stages in the viral life cycle. This multi-target approach enhances their potential as therapeutic agents in HIV treatment strategies .

Table 1: Antiviral Efficacy of this compound Compounds

Anticancer Properties

This compound compounds have shown promising results in cancer research, particularly in inhibiting the growth of various cancer cell lines. For example, lupeol and its derivatives have been evaluated for their cytotoxic effects against prostate cancer cells. Studies indicate that certain sulfated derivatives exhibit enhanced antiproliferative activity compared to their parent compounds .

Case Study: Prostate Cancer

A study focused on the effects of lupeol derivatives on human prostate adenocarcinoma cell lines (PC-3 and LNCaP) revealed that some derivatives had half-maximal inhibitory concentrations below 70 μM, indicating significant cytotoxic potential. The research also explored the antimetastatic properties of these compounds through wound-healing assays .

Antiparasitic Activity

The antiparasitic effects of this compound compounds have gained attention due to their potential in treating diseases like leishmaniasis. The compound 3β,6β,16β-trihydroxylup-20(29)-ene isolated from Combretum leprosum exhibited significant activity against Leishmania (L.) amazonensis, reducing parasite survival in infected macrophages without causing cytotoxic effects on host cells .

Table 2: Antiparasitic Efficacy of this compound Compounds

Anti-inflammatory Effects

This compound-type triterpenoids also exhibit anti-inflammatory properties. Research has shown that these compounds can modulate inflammatory responses in various cell types, including macrophages. For instance, saponins derived from this compound structures were found to inhibit pro-inflammatory cytokine production in murine macrophage-like cells .

Biocatalysis and Synthesis

The development of new synthetic pathways for this compound derivatives is crucial for enhancing their therapeutic efficacy. Biocatalysis has emerged as a promising method for modifying these compounds to improve their solubility and bioavailability. This approach allows for the creation of novel derivatives with potentially enhanced biological activities .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.

Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Lupane vs. Oleanane

- Structural Differences : Oleanane has a 6-6-6-6-5 pentacyclic skeleton with a different methyl group arrangement (C-29 and C-30 positions) compared to this compound .

- Bioactivity: Antimycobacterial Activity: this compound derivatives (e.g., compounds 1, 18, 22) exhibit lower frequency of resistance (FoR) against M. tuberculosis H37Rv (10⁻⁶) compared to oleanane-based drugs like isoniazid (FoR 10⁻⁴) . Antiviral Cytotoxicity: this compound derivatives modified at C-28 with cyclohexylamine (compound 4) show 1.7× lower cytotoxicity (CC₅₀) than oleanane analogs (e.g., 3β-amino-olean-28-oate 9) .

This compound vs. Dammarane

- Structural Differences : Dammarane has a 6-6-6-5 tetracyclic core, lacking the fifth ring present in this compound.

- Antiviral Activity: this compound-based azepanobetulin (compound 12) is 13× more toxic than its dammarane counterpart (compound 13) against influenza A(H1N1), highlighting the impact of structural differences on safety profiles .

This compound vs. Ursane

- Functional Groups: Ursane triterpenoids feature a 6-6-6-6-5 skeleton with hydroxyl groups at C-3 and C-20.

- Therapeutic Potential: While both this compound and ursane derivatives exhibit antiparasitic activity, betulinic acid (this compound) shows superior efficacy against Leishmania spp. compared to ursolic acid derivatives .

Pharmacological and Mechanistic Comparisons

Antimycobacterial Mechanisms

- This compound derivatives (e.g., compounds 1, 18, 22) bind to the rifampicin pocket of M. tuberculosis RNA polymerase (RNAP) with ∆G values ranging from −6.3 to −8.3 kcal/mol, comparable to rifampicin (−10.3 kcal/mol) . This contrasts with oleanane-based pretomanid, which targets alternate pathways and exhibits higher FoR .

Cytotoxicity Profiles

Immunomodulatory Effects

Resistance and Selectivity

- Tuberculosis Treatment : this compound derivatives exhibit FoR values 10–100× lower than ethambutol and isoniazid at 2× MIC, suggesting reduced resistance risk .

- Selectivity in Cancer: Betulin (this compound) demonstrates selective cytotoxicity against colorectal cancer cells via apoptosis induction, whereas oleanolic acid (oleanane) often requires structural optimization for comparable specificity .

Biological Activity

Lupane compounds, particularly this compound-type triterpenes, have garnered significant interest in recent years due to their diverse biological activities, especially in the context of cancer prevention and treatment. This article explores the biological activities of these compounds, focusing on their anti-cancer properties, hepatoprotective effects, anti-inflammatory actions, and antimicrobial activities.

Overview of this compound Compounds

This compound is a type of triterpene characterized by a pentacyclic structure. Key representatives include lupeol , betulin , and betulinic acid . These compounds are primarily derived from various plant sources and are known for their potential therapeutic applications.

Anti-Cancer Activities

This compound-type triterpenes have shown promising anti-cancer properties through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound compounds can modulate multiple cancer-related signaling pathways. For instance, they influence pathways such as NF-κB, Wnt/β-catenin, and PI3K/Akt, which are crucial in regulating cell proliferation and apoptosis in malignant tumors .

- Selective Cytotoxicity : Betulinic acid has demonstrated selective cytotoxic effects on cancer cells while sparing healthy cells. Studies using hepatocellular carcinoma (HCC) xenograft models showed that triterpene extracts increased caspase 3/7 activity, indicating apoptosis in cancer cells without significant toxicity to normal hepatocytes .

- Mechanisms of Action : The anti-cancer effects are attributed to the induction of apoptosis through intrinsic pathways and modulation of oxidative stress. For example, lupeol has been shown to restore hepatic enzyme levels and reduce oxidative stress in liver damage models .

Hepatoprotective Effects

This compound compounds also exhibit protective effects against liver damage:

- Protection Against Aflatoxin-Induced Damage : Lupeol has been reported to protect against aflatoxin B1-induced liver damage by normalizing levels of liver enzymes such as LDH, AST, ALT, and ALP while enhancing antioxidant defenses .

- Alcohol-Induced Liver Injury : Betulin and betulinic acid have been shown to mitigate alcohol-induced liver damage by downregulating reactive oxygen species (ROS) production and inflammatory pathways (NF-κB and JNK) .

Anti-Inflammatory Properties

This compound compounds possess notable anti-inflammatory activities:

- Inhibition of Inflammatory Mediators : Research has demonstrated that this compound derivatives can inhibit the expression of pro-inflammatory cytokines and transcription factors involved in inflammation. For instance, betulinic acid reduces COX-2 expression by preventing NF-κB phosphorylation .

- Clinical Relevance : The anti-inflammatory effects have implications for conditions such as atopic dermatitis and other chronic inflammatory diseases .

Antimicrobial Activity

This compound triterpenes also exhibit antimicrobial properties:

- Antibacterial Effects : Certain this compound derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus. Microbiological assays indicate that these compounds can act as antibacterial agents with clinical relevance .

Summary Table of Biological Activities

Case Studies

Several studies highlight the therapeutic potential of this compound compounds:

- Study on Hepatoprotection : Preetha et al. (2006) demonstrated that lupeol protects against aflatoxin-induced liver damage by restoring antioxidant levels and reducing oxidative stress markers .

- Cancer Treatment Research : Hertrampf et al. (2012) investigated the effects of triterpene extracts on HCC cells and found significant increases in apoptotic markers with minimal toxicity to healthy cells .

- Anti-inflammatory Applications : Xie et al. (1998) explored the anti-inflammatory effects of unusual this compound saponins from Bupleurum fruticescens, showing their potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key structural features of Lupane derivatives, and how are they characterized in pharmacological studies?

- Methodological Answer : this compound derivatives are characterized using spectroscopic techniques (NMR, IR, MS) and X-ray crystallography to confirm stereochemistry. For example, triterpenoid skeletons are analyzed via -NMR to identify hydroxyl and carbonyl groups . Quantitative structure-activity relationship (QSAR) models can further correlate structural features with bioactivity.

- Data Example : A 2022 study in this compound, Zimbabwe, used purposive sampling to categorize agricultural practices; similar methods apply to isolating bioactive compounds, ensuring reproducibility through detailed protocols .

Q. How do researchers design experiments to assess this compound’s ecological impact in semi-arid regions?

- Methodological Answer :

Hypothesis-driven sampling : Stratify study areas (e.g., Binga vs. This compound districts) to compare soil health or biodiversity metrics .

Controlled field trials : Replicate plots with/without this compound-based interventions, monitoring variables like biomass yield and microbial diversity.

Statistical validation : Use ANOVA or mixed-effects models to account for environmental variability .

Advanced Research Questions

Q. What methodologies address conflicting data on this compound’s bioactivity across in vitro and in vivo studies?

- Methodological Answer :

- Dose-response calibration : Standardize concentrations using LC-MS/MS to mitigate batch variability .

- Cross-species validation : Compare murine models with human cell lines, adjusting for metabolic differences (e.g., cytochrome P450 activity) .

- Meta-analysis : Apply PRISMA guidelines to aggregate data from PubMed, Web of Science, and Cochrane Library, weighting studies by sample size and methodological rigor .

Q. How can interdisciplinary approaches optimize this compound-based drug delivery systems?

- Methodological Answer :

Nanocarrier synthesis : Use emulsion-solvent evaporation to encapsulate this compound triterpenoids, optimizing particle size (100–200 nm) via dynamic light scattering .

Pharmacokinetic modeling : Apply compartmental models to predict bioavailability, integrating data from HPLC-MS and in vivo imaging .

Toxicology screens : Combine zebrafish embryotoxicity tests with human organoid models to assess safety .

Q. What strategies ensure reproducibility in this compound-related ethnopharmacological studies?

- Methodological Answer :

- Ethnobotanical validation : Triangulate traditional use claims with phytochemical databases (e.g., Dr. Duke’s Phytochemical and Ethnobotanical) .

- Open-access protocols : Share extraction methods (e.g., Soxhlet vs. supercritical CO) on platforms like Protocols.io to reduce variability .

- Blinded analysis : Assign compound codes to samples during bioactivity assays to minimize observer bias .

Data Analysis & Reporting

Q. How should researchers statistically validate this compound’s role in mitigating oxidative stress?

- Methodological Answer :

- Multivariate analysis : Use PCA to differentiate antioxidant effects across cell lines (e.g., HepG2 vs. RAW 264.7) .

- Error reporting : Include 95% confidence intervals for IC values in DPPH assays .

- Reproducibility checks : Replicate experiments across ≥3 independent labs, reporting intraclass correlation coefficients (ICCs) .

Q. What gaps exist in the current literature on this compound’s agroecological applications?

- Methodological Answer :

- Systematic review gaps : Use PICO framework (Population, Intervention, Comparison, Outcome) to identify understudied areas (e.g., long-term soil carbon sequestration) .

- Field-data limitations : Only 24% of this compound agroecology studies include ≥5 years of longitudinal data; prioritize multi-season trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.